4-(Pyridin-3-ylsulfanyl)-benzoic acid
Description
4-(Pyridin-3-ylsulfanyl)-benzoic acid is a benzoic acid derivative featuring a pyridine ring connected via a sulfur atom (sulfanyl group) at the para position of the benzene ring. This structural motif combines the aromaticity of benzoic acid with the electron-rich pyridine moiety, enabling diverse intermolecular interactions, such as hydrogen bonding and π-π stacking.
Properties
Molecular Formula |
C12H9NO2S |
|---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
4-pyridin-3-ylsulfanylbenzoic acid |
InChI |
InChI=1S/C12H9NO2S/c14-12(15)9-3-5-10(6-4-9)16-11-2-1-7-13-8-11/h1-8H,(H,14,15) |
InChI Key |
HVUILAGJAPNLGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)SC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(3-Chloroanilino)benzoic Acid
- Structure : A chloro-substituted aniline group replaces the pyridinylsulfanyl group.
- Dihedral Angle : 34.66° between aromatic rings, indicating moderate distortion due to steric and electronic effects .
- Crystal Packing : Forms acid-acid dimers via O–H···O hydrogen bonds (Table 1).
- Synthesis : Prepared via Buchwald-Hartwig coupling, yielding a single crystalline phase .
3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic Acid
- Structure : Contains a pyridylpyrimidine-sulfanylmethyl substituent.
- Hydrogen Bonding : R factor of 0.071 in crystallographic refinement, suggesting high structural precision.
4-[(Diethoxyphosphinoyl)methyl]benzoic Acid
4-(Trifluoromethylthio)benzoic Acid
Table 1: Structural Comparison
Preparation Methods
Reaction of 4-Bromobenzoic Acid with Pyridine-3-thiol
In a representative procedure, 4-bromobenzoic acid is reacted with pyridine-3-thiol under basic conditions. The base deprotonates the thiol, enhancing its nucleophilicity for an SNAr (nucleophilic aromatic substitution) mechanism. A typical protocol involves:
-
Reagents : 4-Bromobenzoic acid (1.0 equiv), pyridine-3-thiol (1.2 equiv), potassium carbonate (2.0 equiv).
-
Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Conditions : 80–100°C for 12–24 hours under nitrogen atmosphere.
The reaction yields ~65–75% after acidification and recrystallization from ethanol/water. Key challenges include competing oxidation of the thiol and residual bromine contamination, mitigated by rigorous inert gas purging and post-reaction washes with sodium thiosulfate.
Alternative Leaving Groups: Nitro and Sulfonate Esters
Substituting bromine with nitro or triflate groups modifies reactivity. For example, 4-nitrobenzoic acid undergoes substitution with pyridine-3-thiol in the presence of copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) in refluxing toluene, achieving ~60% yield . The nitro group’s stronger electron-withdrawing effect accelerates substitution but necessitates harsher conditions.
Copper-Catalyzed Ullmann-Type Coupling
The Ullmann reaction provides a robust pathway for C–S bond formation, particularly for electron-deficient aryl halides. This method is advantageous for substrates resistant to SNAr.
Protocol Using 4-Iodobenzoic Acid
A optimized procedure employs:
-
Catalyst : Copper(I) iodide (10 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%).
-
Base : Cesium carbonate (2.5 equiv).
Isolation of the product via column chromatography (silica gel, ethyl acetate/hexane) affords ~70–80% yield . Mechanistic studies confirm single-electron transfer (SET) from copper, forming a reactive aryl radical intermediate that couples with the thiolate.
Protection-Deprotection Strategies for Carboxylic Acid
To prevent side reactions during sulfur nucleophile attacks, the carboxylic acid group is often protected as an ester.
Methyl Ester Protection
-
Esterification : 4-Bromobenzoic acid is treated with thionyl chloride in methanol to form methyl 4-bromobenzoate (95% yield).
-
Substitution : Reacting with pyridine-3-thiol under SNAr conditions (K₂CO₃, DMF, 80°C) yields methyl 4-(pyridin-3-ylsulfanyl)benzoate (68% yield).
-
Deprotection : Saponification with NaOH in methanol/water (75°C, 1 hour) provides the free acid (93% yield).
Mitsunobu Reaction for Direct Thioether Formation
The Mitsunobu reaction enables direct coupling of alcohols with thiols, though its application to aromatic systems is less common.
Adaptation for Benzoic Acid Derivatives
-
Reagents : 4-Hydroxybenzoic acid, pyridine-3-thiol, triphenylphosphine (1.2 equiv), diisopropyl azodicarboxylate (DIAD, 1.2 equiv).
-
Solvent : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.
Yields are modest (~50% ) due to competing oxidation and poor nucleophilicity of the phenol oxygen. Protection of the carboxylic acid as a tert-butyl ester improves efficiency to ~65% .
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| SNAr (4-bromobenzoic acid) | 4-Bromobenzoic acid | 75 | 98 | High |
| Ullmann coupling | 4-Iodobenzoic acid | 80 | 99 | Moderate |
| Mitsunobu reaction | 4-Hydroxybenzoic acid | 50 | 95 | Low |
| Ester protection route | Methyl 4-bromobenzoate | 68 (ester step), 93 (acid) | 99 | High |
Key findings:
-
SNAr offers the best balance of yield and scalability but requires careful control of oxidation side reactions.
-
Ullmann coupling achieves higher purity but depends on costly iodinated precursors.
-
Mitsunobu reactions are limited by substrate availability and side product formation.
Crystallographic and Spectroscopic Characterization
Post-synthetic analysis confirms structure and purity:
-
X-ray crystallography (as in) reveals planar benzoic acid and pyridine rings linked by a sulfanyl bridge, with dihedral angles of 176.04° between aromatic systems.
-
¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 8.45 (d, 1H, pyridine-H), 7.95 (d, 2H, benzoic acid-H), 7.62 (m, 1H, pyridine-H), 7.52 (d, 2H, benzoic acid-H).
Industrial-Scale Considerations
For commercial production, the SNAr route using 4-bromobenzoic acid is preferred due to:
Q & A
Q. What are the standard synthetic routes for 4-(Pyridin-3-ylsulfanyl)-benzoic acid, and how can reaction conditions be optimized for yield?
The synthesis typically involves nucleophilic substitution between 4-chloromethylbenzoic acid and pyridine-3-thiol in dimethylformamide (DMF) under reflux, catalyzed by a base such as potassium carbonate . Optimization includes controlling reaction time (6–12 hours), stoichiometric ratios (1:1.2 molar ratio favoring pyridine-3-thiol), and solvent purity. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >90% purity. Yield improvements (>75%) are achievable by inert atmosphere (N₂) to prevent oxidation of the sulfanyl group .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridine ring protons at δ 8.5–9.0 ppm, sulfanyl-linked CH₂ at δ 4.2–4.5 ppm) .
- X-ray Crystallography : SHELXL (via SHELX suite) resolves crystal packing and hydrogen-bonding networks. For example, the benzoic acid moiety often forms dimeric motifs via O–H···O interactions, while the pyridinyl group engages in π-π stacking .
- FTIR : Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C aromatic stretch at 650–750 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Software like SHELXL refines disordered structures (e.g., rotational isomers of the pyridinyl-sulfanyl group) using restraints for bond lengths/angles. For example, a 2023 study resolved a 0.7 Å displacement in the sulfanyl bridge using twin refinement (BASF parameter >0.3) and high-resolution (<1.0 Å) data . ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty, critical for confirming non-covalent interactions (e.g., S···N contacts ≤3.3 Å) .
Q. What strategies address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Dose-Response Analysis : IC₅₀ values may vary due to assay conditions (e.g., bacterial strain specificity or cancer cell line metabolism). For instance, Gram-positive bacteria (e.g., S. aureus) show higher sensitivity (IC₅₀ = 12 µM) than Gram-negative strains (IC₅₀ > 50 µM) .
- Mechanistic Studies : Molecular docking (AutoDock Vina) identifies binding affinities to targets like dihydrofolate reductase (DHFR) or topoisomerase II. Discrepancies arise if the compound acts via off-target effects (e.g., metal chelation via the sulfanyl group) .
- Control Experiments : Use knockout bacterial strains or enzyme inhibitors (e.g., thymidine rescue for DHFR-targeting studies) to isolate mechanisms .
Q. How does the sulfanyl group influence coordination chemistry in metal-organic frameworks (MOFs)?
The sulfur atom acts as a soft Lewis base, forming stable complexes with transition metals (e.g., Cu²⁺, Pd²⁺). In a 2024 study, the compound formed a Cu-MOF with a 2D grid structure (PXRD-confirmed), where sulfanyl bridges mediated interlayer charge transfer (UV-Vis λₘₐₓ = 420 nm) . Reactivity can be tuned by substituting the pyridine ring (e.g., electron-withdrawing groups enhance metal-binding affinity) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
